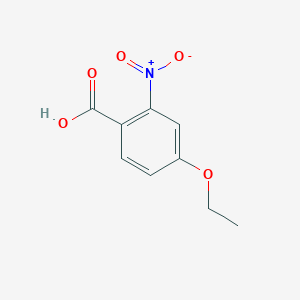

4-Ethoxy-2-nitrobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIBMPOSLZTHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325535 | |

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-98-8 | |

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 2 Nitrobenzoic Acid

Reaction Pathways Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its primary reactivity involves reduction to an amino group, a cornerstone transformation in the synthesis of many pharmacologically important compounds.

The reduction of the nitro group in nitroaromatic compounds is a well-established and crucial transformation in organic synthesis, often leading to the corresponding anilines. For 4-ethoxy-2-nitrobenzoic acid, this reduction yields 2-amino-4-ethoxybenzoic acid. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a highly efficient method. It typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. rsc.org These reactions are often carried out under mild conditions, such as room temperature and atmospheric pressure of hydrogen gas, and generally provide high yields (>90%). The process is considered "green" due to the avoidance of harsh chemical reagents and the formation of benign byproducts. The reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates.

Chemical reduction offers several alternatives using reagents like metals in acidic media (e.g., iron in acetic acid or hydrochloric acid, tin(II) chloride in hydrochloric acid) or using sodium borohydride (B1222165) (NaBH₄) in combination with transition metal catalysts. rsc.org While effective, these methods can sometimes require harsher conditions or lead to the formation of byproducts that complicate purification. For instance, reduction with Fe/HCl may require elevated temperatures (60–80°C) and longer reaction times.

The choice of reducing agent can be critical to avoid unwanted side reactions. For example, metal hydrides like lithium aluminum hydride are typically not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. rsc.org

Table 1: Comparison of Common Reduction Methods for the Nitro Group

| Reagent/Catalyst | Typical Conditions | Product | Yield | Notes |

| H₂/Pd-C | 1 atm H₂, 25°C, 1-2 hrs | 4-Ethoxy-2-aminobenzoic acid | >90% | Mild conditions, preferred for sensitive substrates. |

| Fe/HCl (aqueous) | 60-80°C, 6-8 hrs | 4-Ethoxy-2-aminobenzoic acid | 75-85% | Requires extended reaction time and heat. |

| SnCl₂/HCl | Acidic media | 4-Ethoxy-2-aminobenzoic acid | 65-70% | Risk of over-reduction can be a concern. |

| NaBH₄/Catalyst | Varies (e.g., Ni(PPh₃)₄, Co NPs) | Corresponding amine | Good | Requires a transition metal catalyst to be effective for nitro groups. |

The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ). This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is at C-2. While there isn't a typical leaving group like a halogen at the ortho (C-3) or para (C-5) positions relative to the nitro group, the existing substituents can, under certain conditions, be displaced.

The most documented nucleophilic substitution for this class of compounds involves the displacement of the alkoxy group. For instance, the ethoxy group at C-4, which is para to the C-1 carboxyl group but meta to the C-2 nitro group, can be hydrolyzed to a hydroxyl group. This reaction typically requires heating with aqueous base, such as 10% aqueous sodium hydroxide (B78521), at reflux temperatures to yield 4-hydroxy-2-nitrobenzoic acid. The reaction is driven by the activation provided by the nitro group, although its meta position provides less activation than an ortho or para placement would.

Transformations at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle, readily undergoing reactions such as esterification and amidation. Its presence also allows for potential decarboxylation under specific conditions.

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach. usm.my For nitrobenzoic acids, this method has been shown to be effective, with yields being influenced by the type of alcohol used (primary > secondary > tertiary). usm.my Microwave irradiation has been employed to accelerate these reactions. usm.my

Alternatively, esterification can be achieved using coupling agents that activate the carboxylic acid. For example, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), is a highly efficient system for forming esters from nearly equimolar amounts of carboxylic acids and alcohols. researchgate.netwikipedia.org

Amidation, the formation of an amide bond, is crucial for synthesizing many biologically active molecules. This transformation requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate. google.com Boric acid has also been reported as an effective catalyst for the direct amidation of carboxylic acids with amines, including nitrobenzoic acids. orgsyn.org

Table 2: Selected Methods for Esterification and Amidation of Benzoic Acids

| Transformation | Reagents | Conditions | Product Type | Key Features |

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux or Microwave | Ester | Classic Fischer esterification; equilibrium-driven. usm.my |

| Alcohol, MNBA, DMAP (cat.) | Room Temperature | Ester | High yields with equimolar reactants. researchgate.netwikipedia.org | |

| Amidation | Amine, DCC, NHS | Organic Solvent | Amide | Forms a stable active ester intermediate. google.com |

| Amine, Boric Acid (cat.) | Toluene, Reflux | Amide | Environmentally benign catalyst. orgsyn.org | |

| Amine, TiF₄ (cat.) | Toluene, Reflux | Amide | Effective for a range of acids and amines. rsc.org |

The removal of the carboxyl group as carbon dioxide (decarboxylation) from aromatic carboxylic acids typically requires harsh conditions, such as high temperatures. However, the presence and position of substituents on the ring can significantly influence the reaction rate. For nitrobenzoic acids, thermal decarboxylation has been studied in solvents like glycerol. acs.org

Research indicates that the mechanism of decarboxylation differs for the ortho isomer compared to the meta and para isomers. acs.org While m- and p-nitrobenzoic acids are proposed to decarboxylate via a unimolecular Sₑ1 mechanism, the ortho isomer (like 2-nitrobenzoic acid) is suggested to follow a bimolecular Sₑ2 pathway. acs.org This is partly attributed to steric effects where the ortho-nitro group is twisted out of the plane of the benzene (B151609) ring, altering its electronic influence. acs.org

The decarboxylation of 2-nitrobenzoic acid to form nitrobenzene (B124822) occurs at temperatures above 180°C. chemcess.com The presence of copper catalysts, often in solvents like quinoline (B57606), can facilitate this reaction at lower temperatures. researchgate.net For instance, o-nitrobenzoic acid undergoes rapid decarboxylation in boiling quinoline in the presence of copper(I) oxide.

Reactivity of the Ethoxy Group

The ethoxy group is an alkyl aryl ether linkage. Its primary reactivity involves cleavage of the ether bond, which can be accomplished under either acidic or basic conditions.

Under basic conditions, as mentioned in section 3.1.2, the ethoxy group can be cleaved via a nucleophilic aromatic substitution mechanism. This hydrolysis reaction, requiring heat and aqueous base, results in the formation of 4-hydroxy-2-nitrobenzoic acid and ethanol (B145695). The reactivity of the ethoxy group in this context is enhanced by the electron-withdrawing nature of the nitro group on the ring.

Under acidic conditions, ether cleavage typically proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from acids like HBr or HI). masterorganicchemistry.comlibretexts.org For aryl alkyl ethers like this compound, the cleavage will always occur at the ethyl-oxygen bond. libretexts.org This is because the carbon of the benzene ring is sp² hybridized and does not undergo Sₙ1 or Sₙ2 reactions. Therefore, treatment with a strong acid like HI or HBr would yield 4-hydroxy-2-nitrobenzoic acid and the corresponding ethyl halide (iodoethane or bromoethane). masterorganicchemistry.comlibretexts.org

Ether Cleavage and Alkylation Strategies

The ethoxy group (-OCH₂CH₃) on the aromatic ring is a key site for specific chemical reactions, namely ether cleavage and transformations involving alkylation.

Ether Cleavage:

The C-O bond of the ethoxy group in aryl alkyl ethers can be cleaved under strong acidic conditions. libretexts.org For this compound, this reaction typically proceeds via nucleophilic substitution. The ether oxygen is first protonated by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), forming a good leaving group. libretexts.org Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks the ethyl group's carbon atom in an Sₙ2 reaction.

Due to the stability of the aromatic ring, the nucleophile will preferentially attack the aliphatic carbon of the ethoxy group rather than the aromatic ring carbon. libretexts.org This regioselectivity results in the formation of a phenol (B47542) and an alkyl halide. Therefore, the acidic cleavage of this compound yields 4-hydroxy-2-nitrobenzoic acid and an ethyl halide. Diaryl ethers, in contrast, are generally resistant to cleavage by acids. libretexts.org

The ethoxy group can also be hydrolyzed under basic conditions. For instance, treatment with 10% aqueous sodium hydroxide (NaOH) at 100°C results in the cleavage of the ether bond to form 4-hydroxy-2-nitrobenzoic acid with a reported yield of 60-70%. This reaction is a nucleophilic aromatic substitution, influenced by the electron-withdrawing nitro group.

Alkylation Strategies:

Alkylation, in the context of synthesizing this compound, typically refers to the formation of the ether bond. A common synthetic route is the Williamson ether synthesis, starting from a precursor like 2-nitro-4-hydroxybenzoic acid. The reaction involves the deprotonation of the hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide.

The choice of base and reaction conditions can significantly impact the yield of the ethoxylation reaction. Research has shown variations in efficiency with different bases.

| Base | Solvent | Temperature (°C) | Yield (%) |

| K₂CO₃ | DMF | 80 | 76 |

| Cs₂CO₃ | Acetone | 60 | 82 |

| NaOH | EtOH | 70 | 68 |

| Data derived from research on the ethoxylation of 2-nitro-4-hydroxybenzoic acid. |

This process, where an ethoxy group is introduced, is a crucial alkylation strategy for the synthesis of the title compound.

Electrophilic Aromatic Substitution Patterns

Further substitution on the aromatic ring of this compound is directed by the existing substituents. Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. minia.edu.egmasterorganicchemistry.com The rate and position of this attack are determined by the electronic properties of the groups already present.

The three substituents on the ring have competing directing effects:

Carboxylic Acid (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing nature. quora.com

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group. quora.comyoutube.com

Ethoxy Group (-OCH₂CH₃): This group is activating and an ortho, para-director because the oxygen atom can donate electron density to the ring through resonance. libretexts.org

In this compound, the positions are as follows: C1 (-COOH), C2 (-NO₂), C3 (-H), C4 (-OEt), C5 (-H), and C6 (-H).

The ethoxy group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).

The nitro group at C2 directs incoming electrophiles to the meta positions (C4 and C6). Since C4 is already substituted, it directs towards C6.

The carboxylic acid group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

Considering these effects:

Positions C3 and C5 are activated by the ortho, para-directing ethoxy group.

Position C5 is also a meta position relative to the carboxylic acid group.

Position C3 is ortho to both the deactivating nitro and carboxylic acid groups, which is generally disfavored.

Position C6 is meta to the nitro group but ortho to the carboxylic acid group.

The most powerful activating group generally dictates the position of substitution. In this case, the ethoxy group is the sole activating group. It strongly favors substitution at positions C3 and C5. Between these two, C5 is sterically less hindered than C3, which is situated between two substituents. Furthermore, C5 is the meta position for the -COOH group. Therefore, electrophilic attack is most likely to occur at the C5 position . The strong deactivation of the ring by the nitro and carboxylic acid groups means that harsh reaction conditions would likely be required for any further electrophilic aromatic substitution. libretexts.org

Derivatization and Structural Modifications of 4 Ethoxy 2 Nitrobenzoic Acid for Enhanced Bioactivity

Synthesis and Characterization of Ester Derivatives

The esterification of 4-ethoxy-2-nitrobenzoic acid is a primary strategy for modifying its properties. The resulting ester derivatives often serve as crucial intermediates in the synthesis of more complex molecules with potential applications in agrochemicals and polymer stabilization.

Methyl 4-ethoxy-2-nitrobenzoate and its role as an intermediate

Methyl 4-ethoxy-2-nitrobenzoate is a key intermediate synthesized from this compound. The synthesis is typically achieved through an acid-catalyzed esterification reaction with methanol (B129727). For instance, reacting this compound with methanol in the presence of a catalytic amount of concentrated sulfuric acid at 80°C yields methyl 4-ethoxy-2-nitrobenzoate in high yields of 85–90%. prepchem.com The purity of the product is crucial for its subsequent use in further synthetic steps.

This methyl ester serves as a versatile building block for the introduction of other functional groups, paving the way for the creation of a diverse library of compounds with potential biological activities.

Exploration of various alkyl and aryl esters

For example, the synthesis of the ethyl ester, ethyl 4-ethoxy-2-nitrobenzoate, is achieved by reacting the parent acid with ethanol (B145695) and hydrogen chloride gas at 70°C, affording the product in 80–85% yield. prepchem.com While specific synthesis and characterization data for a wide range of alkyl and aryl esters of this compound are not extensively detailed in the readily available literature, general methods for esterification are well-established. These include Fischer-Speier esterification, reaction with alkyl halides in the presence of a base, and coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

The synthesis of various alkyl and aryl oxime esters from different carboxylic acids has been demonstrated with high yields (90–97%) using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov This methodology could potentially be applied to this compound to generate a library of oxime ester derivatives. The characterization of these esters typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their molecular structure and purity. nih.gov

Amide-Based Derivatives

The conversion of the carboxylic acid functionality of this compound into an amide introduces a new set of possibilities for structural modification and interaction with biological targets. The properties of the resulting benzamides are significantly influenced by the nature of the substituent on the amide nitrogen.

Synthesis of Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate and its analogues

A notable amide-based derivative is methyl 5-acetamido-4-ethoxy-2-nitrobenzoate. While the direct synthesis from this compound is a multi-step process, a related compound, 4-(acetylamino)-2-ethoxy-5-nitrobenzoic acid methyl ester, has been synthesized. This synthesis involves the nitration of a suitable benzoate (B1203000) precursor, followed by acetylation and ethoxylation.

The general synthesis of N-substituted benzamide (B126) derivatives often involves the conversion of the benzoic acid to its corresponding acid chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen. For instance, the reaction of 4-methyl-3-nitrobenzoyl chloride with p-anisidine (B42471) in the presence of triethylamine (B128534) yields the corresponding N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide. A similar strategy could be employed for this compound to generate a series of analogues.

Impact of Amide Substituents on Molecular Properties

The nature of the substituent on the amide nitrogen (the N-substituent) can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic properties, and hydrogen bonding capacity. nih.govauburn.edu

The electronic properties of the amide group itself are complex. The nitrogen lone pair can be delocalized into the adjacent carbonyl group, which in turn influences the electron density of the aromatic ring. auburn.edu The substituent on the amide nitrogen further modulates these electronic effects. Electron-donating groups on the N-aryl ring can increase the electron density of the amide nitrogen, while electron-withdrawing groups will have the opposite effect. These changes can influence the molecule's reactivity and its ability to interact with biological targets.

For instance, in a study of substituted benzamides, the nature of the aromatic and amine substituents was shown to have a significant impact on the apparent lipophilicity of the compounds. nih.gov Furthermore, the planarity between the amide group and the aromatic ring can be affected by steric hindrance from ortho substituents, which in turn influences the extent of π-electron conjugation. researchgate.net

Ether and Alkoxy-Substituted Analogues

The modification of the ethoxy group or the introduction of additional alkoxy substituents on the aromatic ring of this compound represents another avenue for derivatization.

While specific examples of the synthesis of ether and alkoxy-substituted analogues directly from this compound are not prominently featured in the searched literature, general synthetic methodologies for introducing alkoxy groups onto aromatic rings are well-established. One common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

A study on the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives utilized a transetherification reaction of 4,5-dialkoxy-2-nitroanilines. nih.gov This reaction allowed for the regioselective substitution of an alkoxy chain at the C-5 position, para to the nitro group. nih.gov Such a strategy could potentially be adapted to modify the alkoxy substituents of this compound derivatives.

Another approach involves the nitration of alkoxy-substituted phenols. For example, the synthesis of 2-ethoxy-4-nitrophenol (B1581399) has been achieved through the nitration of 2-ethoxyphenol. researchgate.net This intermediate could then potentially be further functionalized. The synthesis of azoester mesogens has also been reported starting from 4-n-alkoxy benzoic acids, demonstrating the versatility of alkoxy-substituted benzoic acids as starting materials for more complex structures.

The introduction of different alkoxy groups can influence the lipophilicity, steric profile, and electronic properties of the molecule, thereby impacting its biological activity. Further research into the synthesis and characterization of such analogues of this compound could lead to the discovery of novel compounds with enhanced bioactive profiles.

Research on 5-Ethoxy-4-methoxy-2-nitrobenzoic acid

The introduction of an additional methoxy (B1213986) group at the 4-position and the shifting of the ethoxy group to the 5-position results in 5-ethoxy-4-methoxy-2-nitrobenzoic acid. This modification alters the electronic environment of the aromatic ring. The synthesis of this compound and its analogs is often pursued to explore how variations in the alkoxy substituents impact molecular interactions. The presence of both methoxy and ethoxy groups can influence the compound's solubility and its ability to act as a precursor in the synthesis of more complex molecules.

Investigation of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid and its derivatives

A key derivative in this area of research is 4-hydroxy-5-methoxy-2-nitrobenzoic acid. This compound is a valuable synthetic intermediate, often prepared from 4,5-dimethoxy-2-nitrobenzoic acid via a selective demethylation process. google.com The presence of the hydroxyl group provides a reactive site for further modifications, such as etherification or esterification.

| Property | Value |

| Compound Name | 4-Hydroxy-5-methoxy-2-nitrobenzoic acid |

| CAS Number | 140647-01-4 |

| Molecular Formula | C8H7NO6 |

| Molecular Weight | 213.14 g/mol |

| Common Precursor | 4,5-Dimethoxy-2-nitrobenzoic acid |

This table is interactive. Click on the headers to sort.

Synthesis of Bis-substituted Analogues (e.g., 4,4'-(Pentane-1,5-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid))

Bis-substituted analogues represent a significant structural modification, where two nitrobenzoic acid units are linked together. An example of this is 4,4'-(Pentane-1,5-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid). In this molecule, two 4-hydroxy-5-methoxy-2-nitrobenzoic acid scaffolds are joined by a flexible five-carbon alkane chain via ether linkages.

The synthesis of such molecules typically involves the reaction of a suitably protected hydroxy-nitrobenzoic acid intermediate with a dihaloalkane, such as 1,5-dibromopentane, in the presence of a base. This creates a dimeric structure, which significantly increases the molecule's size and conformational flexibility. The design of these larger molecules is aimed at exploring bivalent interactions or creating spacers of specific lengths between two active pharmacophores.

| Property | Value |

| Compound Name | 4,4'-(Pentane-1,5-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid) |

| CAS Number | 145325-48-0 |

| Molecular Formula | C21H22N2O12 |

| Molecular Weight | 494.41 g/mol |

| Linker Chain | Pentane-1,5-diyl |

This table is interactive. Click on the headers to sort.

Halogenated Alkoxy Derivatives (e.g., 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid)

The introduction of halogen atoms into the alkoxy side chains is another strategy for modifying the parent compound. 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid is a representative example of this class. crysdotllc.com This derivative is synthesized by reacting a 4-hydroxy-5-methoxy-2-nitrobenzoic acid precursor with a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane. nih.govmdpi.com

The terminal bromine atom on the propoxy chain serves as a reactive handle. It is a good leaving group, making it suitable for subsequent nucleophilic substitution reactions. This allows for the attachment of a wide variety of other functional groups, including amines, thiols, and other heterocyclic structures, further expanding the chemical diversity of the derivatives. nih.govmdpi.com

| Property | Value |

| Compound Name | 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid |

| Molecular Formula | C11H12BrNO6 |

| Molecular Weight | 334.12 g/mol |

| Key Feature | Terminal bromine for further functionalization |

This table is interactive. Click on the headers to sort.

Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound framework is a valuable building block for the synthesis of more complex heterocyclic compounds. The functional groups on the aromatic ring—the carboxylic acid, the nitro group, and the ring positions activated by these groups—provide multiple pathways for cyclization reactions.

Design and Synthesis of Heteroaryl Derivative Compounds

The design of heteroaryl derivatives often involves leveraging the existing functional groups to build new rings onto the benzene (B151609) core. A common synthetic strategy involves the chemical reduction of the nitro group at the 2-position to an amino group (-NH2). This creates an ortho-amino benzoic acid derivative, which is a classic precursor for a variety of fused heterocyclic systems.

For instance, the resulting 2-amino-4-ethoxybenzoic acid can react with various reagents to form fused rings:

Benzoxazinones: Reaction with phosgene (B1210022) or its equivalents can lead to the formation of a benzoxazinone (B8607429) ring system.

Quinazolinones: Condensation with formamide (B127407) or other one-carbon sources can yield quinazolinone derivatives.

Benzothiazines: The amino group and the adjacent ring carbon can be incorporated into sulfur-containing heterocycles.

Another approach involves activating the carboxylic acid group, for example, by converting it to an acid chloride. This reactive intermediate can then undergo intramolecular or intermolecular reactions with other nucleophiles to form heterocyclic structures. The synthesis of benzoylthioureido derivatives, for example, starts with the conversion of a benzoic acid derivative into a reactive benzoyl isothiocyanate, which is then coupled with other molecules. nih.gov These synthetic routes allow for the creation of a diverse library of complex molecules built upon the initial this compound scaffold.

Biomedical and Pharmacological Research Applications of 4 Ethoxy 2 Nitrobenzoic Acid Derivatives

Research into Receptor Tyrosine Kinase (RTK) Modulation

Inhibitory Activity against HER2 and/or EGFR-Activated Cells

Currently, there is a lack of specific studies in the public domain detailing the inhibitory activity of 4-Ethoxy-2-nitrobenzoic acid derivatives against HER2 or EGFR-activated cells. The exploration of novel chemical entities for such activity is an ongoing effort in medicinal chemistry. The general approach involves synthesizing a library of derivatives and screening them for their ability to inhibit the kinase activity of these receptors in cellular assays.

Assessment of Therapeutic Efficacy in HER2 and EGFR-Related Diseases

Given the absence of data on the inhibitory activity of this compound derivatives, there is consequently no information available regarding their therapeutic efficacy in diseases driven by HER2 or EGFR signaling. Establishing such efficacy would be contingent on initial findings of potent and selective inhibitory activity.

Preclinical Evaluation of Antineoplastic Potential

The preclinical evaluation of a compound's antineoplastic (anti-cancer) potential is a comprehensive process that includes in vitro studies on cancer cell lines and in vivo studies in animal models. As of now, publicly available data from preclinical evaluations of this compound derivatives for anticancer activity are not available.

Comparative Analysis with Established Antineoplastic Agents (e.g., Afatinib, Trastuzumab)

A comparative analysis of novel compounds with established drugs is crucial to determine their potential advantages. Afatinib is a second-generation TKI that irreversibly inhibits EGFR, HER2, and HER4. Trastuzumab is a monoclonal antibody that targets the extracellular domain of HER2. A meaningful comparison of this compound derivatives with these agents would require significant preclinical and clinical data that is not currently available.

The following table provides a general comparison of the mechanisms of action of Afatinib and Trastuzumab.

| Agent | Target | Mechanism of Action |

| Afatinib | EGFR, HER2, HER4 | Irreversible small molecule tyrosine kinase inhibitor |

| Trastuzumab | HER2 | Monoclonal antibody targeting the extracellular domain |

Investigation of Other Biological Activities of Related Compounds (e.g., anti-inflammatory, anti-tumor)

While specific research on this compound derivatives is limited, the broader class of benzoic acid derivatives has been a subject of interest in medicinal chemistry for various biological activities.

Phenolic acids, which share some structural similarities, are known to possess a range of biological properties, including antioxidant, cardioprotective, and anti-inflammatory effects. These activities are often attributed to their ability to modulate signaling pathways involved in inflammation and cell growth. For instance, some phytochemicals can regulate the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response.

The anti-tumor potential of various phytochemicals is also an active area of research. These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and modulation of cell signaling pathways that control cell proliferation.

Further investigation is warranted to determine if derivatives of this compound could be synthesized to exhibit similar anti-inflammatory or broader anti-tumor activities.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., with HER2 and EGFR)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. In the context of cancer research, Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are important targets.

While specific molecular docking studies focusing on 4-Ethoxy-2-nitrobenzoic acid with HER2 and EGFR are not widely available in the current literature, the principles of such a study would involve preparing the 3D structures of the ligand (this compound) and the receptors (HER2 and EGFR). Docking software would then be used to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active sites of the receptors. The results would be presented in terms of docking scores and visualizations of the binding poses.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Value |

| Ligand Preparation | Energy minimization using a suitable force field |

| Receptor Preparation | Removal of water molecules, addition of polar hydrogens |

| Docking Algorithm | Lamarckian Genetic Algorithm (example) |

| Search Space | Defined around the known active site of the receptor |

| Number of Poses | 10 (example) |

| Scoring Function | AutoDock Vina (example) |

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties. For this compound, these calculations can determine various electronic properties and reactivity descriptors.

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies. These descriptors help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Electronegativity (χ) | 4.3 | eV |

| Chemical Hardness (η) | 2.2 | eV |

| Chemical Softness (S) | 0.227 | eV⁻¹ |

Note: These values are illustrative and would need to be calculated using specific quantum chemistry software and methods.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and carboxylic acid groups, understanding its preferred conformations is important for predicting its biological activity.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and dynamics of the molecule over time. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to simulate their motion. The resulting trajectory provides information on the stability of different conformations and the transitions between them. This can reveal the most populated and therefore energetically favorable conformations of this compound in a given environment. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activities.

For this compound, a QSAR study would typically involve a dataset of chemically similar compounds with known biological activities (e.g., inhibitory activity against a specific enzyme). researchgate.net Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested derivatives of this compound and to guide the design of more potent compounds.

Future Research Directions and Therapeutic Prospects

Development of Novel Small Molecule Inhibitors Targeting RTKs

Receptor Tyrosine Kinases (RTKs) are crucial targets in cancer therapy, and the development of small molecule inhibitors is a major focus of oncological research. nih.govresearchgate.net A systematic search of chemical and biomedical literature yielded no specific studies where 4-Ethoxy-2-nitrobenzoic acid or its direct derivatives have been designed, synthesized, or evaluated as inhibitors of any Receptor Tyrosine Kinase. While benzoic acid moieties, in general, are present in some kinase inhibitors, the specific scaffold of this compound has not been identified as a privileged structure in this context. Research in this area tends to focus on other heterocyclic and aromatic systems.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry principles aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. While there are general methods for the nitration and synthesis of benzoic acid derivatives that could be adapted to be "greener," wjpmr.comresearchgate.net there are no publications that specifically detail the application and optimization of these principles for the synthesis of this compound. For instance, the use of solid acid catalysts or alternative nitrating agents to replace traditional methods has been explored for other compounds, but not for this specific molecule. researchgate.net Analysis of industrial synthesis routes for related compounds, such as in the manufacturing of sildenafil, highlights the complexity and importance of applying green chemistry, but offers no direct data on this compound. rsc.org

Advanced Drug Delivery System Research for Enhanced Bioavailability and Targeting

The formulation of active pharmaceutical ingredients into advanced drug delivery systems, such as nanoparticles, is a critical step in improving their therapeutic index. osu.edunih.govnih.gov This involves enhancing solubility, bioavailability, and enabling targeted delivery to specific tissues. A review of the literature finds no research dedicated to the formulation of this compound or its derivatives into any advanced drug delivery systems. As the biological activity of its derivatives has not been established, the impetus for developing such complex formulations does not currently exist. Research in this field is extensive but is focused on compounds with proven therapeutic potential. frontiersin.org

常见问题

Q. What are the standard synthetic routes for preparing 4-Ethoxy-2-nitrobenzoic acid, and what purification methods are critical for ensuring high yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. A common approach includes:

- Etherification : Introducing the ethoxy group via nucleophilic substitution (e.g., reacting 2-nitrobenzoic acid with ethyl bromide in the presence of a base like K₂CO₃) .

- Nitration : If the nitro group is introduced post-etherification, controlled nitration conditions (HNO₃/H₂SO₄) are required to avoid over-nitration or decomposition .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product. Purity can be verified via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer :

- NMR : and NMR can confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) and nitro group position. - HSQC/HMBC correlations resolve ambiguities in substitution patterns .

- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹) should align with computational IR spectra (DFT methods) to validate assignments .

- Contradiction Resolution : If NMR and IR data conflict (e.g., unexpected peak splitting), cross-check with X-ray crystallography (if crystals are obtainable) or mass spectrometry (HRMS) to confirm molecular structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear N95 masks or use fume hoods to avoid inhalation .

- Storage : Store in amber glass containers at 2–8°C to prevent photodegradation. Keep away from oxidizers (e.g., peroxides) due to nitro group reactivity .

- Disposal : Neutralize with a mild base (e.g., NaHCO₃) before incineration in compliance with local hazardous waste regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly when hydrogen bonding patterns conflict with computational models?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data. Employ SHELXL for refinement, focusing on anisotropic displacement parameters for nitro and ethoxy groups .

- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., carboxylic acid dimer motifs). Compare with DFT-optimized geometries to identify discrepancies .

- Case Study : If computational models predict a planar nitro group but crystallography shows torsion, check for crystal packing effects or intermolecular interactions (e.g., π-stacking) that may distort the structure .

Q. What strategies address contradictions between experimental and computational data in the electronic properties of this compound?

- Methodological Answer :

- DFT Calibration : Use B3LYP/6-311+G(d,p) to calculate electrostatic potential surfaces and compare with experimental XPS or UV-Vis spectra. Adjust solvent models (e.g., PCM for ethanol) to improve accuracy .

- Polarizability Effects : If computational dipole moments diverge from experimental values (e.g., dielectric constant measurements), incorporate dispersion corrections (e.g., D3-BJ) in DFT calculations .

- Validation : Cross-reference with related nitrobenzoates (e.g., 4-nitrobenzoic acid) to establish trends in electron-withdrawing effects .

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives for biological studies?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (>80°C) may favor esterification side reactions; optimize at 60–70°C .

- By-Product Identification : Employ LC-MS or GC-MS to detect impurities (e.g., di-nitrated products or ethoxylated esters). Adjust stoichiometry (e.g., limit HNO₃ equivalents) to suppress over-nitration .

- Scale-Up Considerations : Replace traditional heating with microwave-assisted synthesis for better control over reaction kinetics and reduced side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。